Bufarenogin
Overview
Description
Unified Total Synthesis of Five Bufadienolides
The synthesis of bufadienolides, including bufarenogin, has been a subject of interest due to their potent anti-cancer properties. A unified total synthesis approach was reported for five bufadienolides: bufalin, bufogenin B, bufotalin, vulgarobufotoxin, and 3-(N-succinyl argininyl) bufotalin. The synthesis began with the creation of the steroidal ABCD ring, followed by cross-coupling and stereoselective epoxidation to form the D ring. Subsequent functional group manipulations yielded the compounds, which demonstrated significant inhibition of cancer cell growth .
Bufarenogin Induces Intrinsic Apoptosis in Colorectal Cancer
Bufarenogin, derived from toad venom, has been shown to possess anti-tumor activity, particularly against colorectal cancer (CRC). The compound was found to induce apoptosis in CRC cells through a Bax-dependent intrinsic pathway. This was evidenced by the mitochondrial translocation of Bax and the release of cytochrome C. Furthermore, bufarenogin was observed to inhibit the growth and metastasis of CRC in an orthotopic mouse model, suggesting its potential as a therapeutic agent .
ψ-Bufarenogin as a Novel Anti-tumor Compound for Liver Cancer
A novel compound, ψ-Bufarenogin, was isolated from toad skin and exhibited significant therapeutic effects against hepatocellular carcinoma (HCC) without notable side effects. The compound inhibited HCC cell proliferation by impeding cell cycle progression and promoting apoptosis through downregulation of Mcl-1 expression. Additionally, ψ-Bufarenogin reduced the number of hepatoma stem cells and showed a synergistic effect with conventional chemotherapeutics. The mechanism of action was attributed to the inhibition of receptor tyrosine kinase-mediated signaling, particularly the MEK/ERK and PI3-K/Akt pathways .
New Bufadienolide Compounds from Chinese Drug "Chan'Su"
The discovery of a new bufadienolide, 16β-acetoxy-bufarenogin, along with several known bufadienolides, was reported from the Chinese drug "Chan'Su". These compounds, including bufarenogin, were structurally elucidated using spectral methods and demonstrated strong cytotoxic activities against the HeLa cell line in vitro. This highlights the potential of bufadienolides as candidates for cancer therapy .
Synthesis of Bufadienolides with Abnormal Ring-D Oxygen Substituents
Research into the synthesis of bufadienolides with unusual configurations of ring-D oxygen substituents has led to the creation of two new compounds. The synthesis involved various chemical reactions, including reduction, epoxidation, hydrolysis, and oxidation, to achieve the desired structural modifications. These synthetic efforts contribute to the understanding of bufadienolide chemistry and may aid in the development of new therapeutic agents .
Scientific Research Applications
Anti-Tumor Activity in Colorectal Cancer
Bufarenogin, an active constituent derived from toad venom, has demonstrated significant anti-tumor properties. A study by Han et al. (2021) revealed its effectiveness in inhibiting the growth and metastasis of colorectal cancer (CRC). The compound induces apoptosis in cancer cells, particularly through intrinsic signaling pathways. This study utilized an orthotopic CRC model in mice and employed various assays to confirm the anti-proliferative effect of bufarenogin against CRC cells.
Suppression of Liver Cancer Growth
In the context of hepatocellular carcinoma (HCC), a variant of bufarenogin, known as ψ-Bufarenogin, has shown potent therapeutic effects. Ding et al. (2015) isolated this compound from toad skin and observed its efficacy in suppressing HCC cell proliferation and facilitating apoptosis. The compound also decreased the number of hepatoma stem cells and impaired key signaling pathways involved in cell proliferation, demonstrating its potential as a novel anti-HCC drug.
Cytotoxic Activities Against Cancer Cells
Bufarenogin has been identified alongside other bufadienolides in Chinese traditional medicine, exhibiting strong cytotoxic activities. Research by Qiao et al. (2008) on these compounds, including bufarenogin, isolated from Chan'Su, highlighted their significant cytotoxicity against cancer cell lines such as HeLa. This points to the potential use of bufarenogin in cancer treatment.
Safety And Hazards
When handling Bufarenogin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .
Future Directions
Bufarenogin has shown promise as a novel anti-cancer compound, particularly in the treatment of hepatocellular carcinoma . Future research could focus on further elucidating the mechanisms of action of Bufarenogin, exploring its potential in treating other types of cancer, and developing Bufarenogin derivatives or analogs for improved target-binding and anticancer effects .
properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-PUVOGLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937732 | |
Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bufarenogin | |
CAS RN |
17008-65-0 | |
Record name | Bufarenogin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufarenogin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.